molecular formula C15H14O2 B8544623 3-(3-Hydroxy-phenyl)-1-phenyl-propan-1-one

3-(3-Hydroxy-phenyl)-1-phenyl-propan-1-one

Cat. No. B8544623
M. Wt: 226.27 g/mol
InChI Key: GCSCDVSACXBHOQ-UHFFFAOYSA-N
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Patent
US05834506

Procedure details

The title compound was prepared as described in General Method 3 from 3-(3-hydroxy-phenyl)-1-phenyl-prop-2-en-1-one (8.0 g, 35.7 mmol), 5% Pd on BaSO4 (0.4 g), and THF (100 mL) at a reaction time of 2 hours. The crude product was purified by silica gel chromatography, eluting with EtOAc:hexane (10:90 to 25:75) to give the title compound, m.p. 81°-83° C.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:11])[CH:5]=[CH:6][CH:7]=1>[Pd].C1COCC1>[OH:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:11])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C=CC(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with EtOAc:hexane (10:90 to 25:75)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)CCC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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